molecular formula C11H10F3NO2 B1470061 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol CAS No. 1539409-36-3

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol

Cat. No.: B1470061
CAS No.: 1539409-36-3
M. Wt: 245.2 g/mol
InChI Key: PHLQMUKFHUKRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C13H10F3NO2. It belongs to the class of pyrrolidines and is a derivative of 2,4,5-trifluoroaniline This compound is known for its unique structure, which includes a trifluorobenzoyl group attached to a pyrrolidin-3-ol moiety

Properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(2,3,4-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-8-2-1-7(9(13)10(8)14)11(17)15-4-3-6(16)5-15/h1-2,6,16H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLQMUKFHUKRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C(C(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trifluorobenzoyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,3,4-trifluorobenzoyl chloride is added dropwise to a solution of pyrrolidine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

    Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine.

Common reagents and conditions used in these reactions include oxidizing agents (PCC, KMnO4), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(2,4,5-Trifluorobenzoyl)pyrrolidin-3-ol: This compound has a different substitution pattern on the benzoyl group, which can affect its reactivity and biological activity.

    1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine:

    1-(2,3,4-Trifluorobenzoyl)pyrrolidin-2-one: The ketone group in this compound can lead to different reactivity and interactions compared to the hydroxyl group in 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol.

The uniqueness of 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol lies in its specific substitution pattern and the presence of both a trifluorobenzoyl group and a pyrrolidin-3-ol moiety, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.